Dimethiodal Sodium is classified as a radiopaque contrast agent. It is primarily used in medical imaging, particularly in procedures involving the visualization of blood vessels and organs through X-ray imaging. The compound's chemical formula is C_9H_10N_2NaO_4S, and it has a CAS number of 124-88-9. It is derived from the parent compound Dimethiodal, which contains iodine atoms that provide the necessary radiopacity for imaging purposes.
The synthesis of Dimethiodal Sodium can be achieved through several methods, typically involving the reaction of iodine-containing compounds with sodium salts. A common synthetic route includes:
This method ensures high yields and purity of the final product.
The molecular structure of Dimethiodal Sodium can be analyzed using techniques such as X-ray crystallography and mass spectrometry. Key structural features include:
The three-dimensional conformation can be visualized through computational modeling to understand its interaction with biological targets.
Dimethiodal Sodium participates in various chemical reactions, particularly those involving nucleophilic substitution due to its iodine content. Relevant reactions include:
These reactions are essential for understanding its behavior in biological systems and its degradation pathways.
Dimethiodal Sodium functions primarily as a contrast agent by enhancing the visibility of internal structures during imaging procedures. Its mechanism of action involves:
Understanding this mechanism is crucial for optimizing its use in clinical settings and minimizing potential side effects.
Dimethiodal Sodium exhibits several notable physical and chemical properties:
These properties are essential for its formulation into injectable solutions used in medical imaging.
Dimethiodal Sodium has several scientific applications:
The versatility of Dimethiodal Sodium makes it an invaluable tool in both clinical practice and research settings.
The development of iodinated contrast agents represents a pivotal advancement in diagnostic radiology, beginning in earnest during the 1920s and 1930s. These early agents emerged from the fundamental recognition that iodine’s high atomic number (Z = 53) and corresponding K-edge energy (33.2 keV) enabled superior X-ray attenuation compared to biological tissues [2] [3]. Dimethiodal Sodium (sodium diiodomethanesulfonate) belongs to the first generation of intravascular contrast media, developed alongside analogs such as methiodal sodium and iodomethamate disodium. These pioneering compounds dominated the uro-angiographic contrast market throughout the 1930s and 1940s [1]. Their introduction established the critical principle that triiodinated benzene derivatives could serve as biologically tolerable carriers for iodine, enabling vascular and urinary tract visualization. This era laid the essential chemical groundwork for subsequent innovations, including the transition from ionic to non-ionic agents and the development of low-osmolar compounds that reduced physiological adverse effects [2] [4].
Table 1: Generational Evolution of Iodinated Contrast Media
Generation | Time Period | Representative Agents | Osmolality (mOsm/kg) | Iodine Atoms per Molecule |
---|---|---|---|---|
First (High-Osmolar) | 1930s-1950s | Dimethiodal Sodium, Methiodal Sodium | ~1500-2000 | 1-2 |
Ionic Low-Osmolar | 1960s-1970s | Ioxaglate (ionic dimer) | ~600 | 6 (dimer) |
Non-Ionic Low-Osmolar | 1980s-present | Iohexol, Iopamidol, Ioversol | ~500-700 | 3 (monomer) |
Iso-Osmolar | 1990s-present | Iodixanol (non-ionic dimer) | ~290 | 6 (dimer) |
Dimethiodal Sodium is classified chemically as an ionic, monomeric radiopaque contrast medium belonging to the organoiodine family. Its core structure features a methane-sulfonate backbone substituted with two covalently bound iodine atoms, differentiating it from triiodinated benzene-ring agents that later became standard. The agent exists as a sodium salt, rendering it highly water-soluble and suitable for intravascular administration [1]. As an ionic compound, it dissociates in solution into a sodium cation (Na⁺) and a diiodomethanesulfonate anion, contributing to its high osmolality relative to blood plasma. This high osmolality categorizes it as a first-generation high-osmolar contrast medium (HOCM), with osmolarity estimates exceeding 1500 mOsm/L—significantly greater than plasma (~290 mOsm/L) [2] [4]. Functionally, Dimethiodal Sodium acts as a positive (radiopaque) contrast agent. The iodine atoms absorb X-rays via the photoelectric effect, creating attenuation differences between blood vessels or hollow organs containing the agent and surrounding tissues. This mechanism enabled early angiography and urography, though its applications were later supplanted by triiodinated benzene derivatives offering higher iodine payloads per molecule [2] [8].
Dimethiodal Sodium possesses distinctive molecular characteristics that defined its functionality as an early contrast agent. Its chemical formula is CHI₂O₃S·Na, with a molecular weight of 369.881 g/mol. The structure consists of a diiodinated methanesulfonate group linked ionically to a sodium cation, represented by the SMILES notation [Na+].[O-]S(=O)(=O)C(I)I
[1]. This linear, achiral molecule lacks defined stereocenters or optical activity, contributing to predictable biodistribution.
Table 2: Physicochemical Properties of Dimethiodal Sodium
Property | Value | Significance |
---|---|---|
Molecular Formula | CHI₂O₃S·Na | Confirms ionic structure and elemental composition |
Molecular Weight | 369.881 g/mol | Impacts molar concentration requirements for imaging |
Iodine Content | ~68.6% (calculated) | Determines radiopacity efficiency per molecule |
Charge | Anionic (sodium counterion) | Contributes to high osmolality in solution |
Stereochemistry | Achiral | Simplifies synthesis and metabolic handling |
Water Solubility | High (salt form) | Enables intravascular injection |
The sulfonate group (-SO₃⁻
) confers high hydrophilicity and electrolyte behavior, essential for aqueous solubility but simultaneously responsible for the hypertonicity that limited patient tolerance. With two iodine atoms per molecule, Dimethiodal Sodium provided moderate radiodensity—less than triiodinated agents like diatrizoate (containing three iodine atoms) but sufficient for early urological and angiographic procedures [1] [5]. Unlike modern non-ionic agents, its ionic nature disrupted cell membrane potentials and increased chemotoxicity risks [2] [4].
Dimethiodal Sodium is recognized in pharmacological databases as a diagnostic aid (radiopaque medium) but holds no current approval for human clinical use in major jurisdictions (e.g., FDA, EMA). Its regulatory status is classified as "validated" for identification purposes only, with historical use documented under names including Intramin, Tenebryl, and Nyco [1]. The compound is listed in the National Center for Biotechnology Information’s PubChem database (CID: 23677985) and assigned unique identifiers (UNII: F6Z53YN55N; CAS: 124-88-9), facilitating research reference and chemical tracking.
Though obsolete in clinical radiology, Dimethiodal Sodium retains value in non-human research contexts:
Its inclusion in the American Chemical Society’s Chemical Abstracts Service registry ensures accessibility for pharmaceutical chemistry investigations, particularly in tracing the evolution of contrast media molecular design [1].
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1